molecular formula C4H3ClFN3 B1523391 6-Chloro-5-fluoropyrimidin-4-amine CAS No. 851984-15-1

6-Chloro-5-fluoropyrimidin-4-amine

Cat. No.: B1523391
CAS No.: 851984-15-1
M. Wt: 147.54 g/mol
InChI Key: FEIFDRDCVMVUJA-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoropyrimidin-4-amine (CAS name: 4-Amino-6-chloro-5-fluoropyrimidine) is a halogenated pyrimidine derivative with a molecular formula of C₄H₃ClFN₃ and a molecular weight of 161.54 g/mol. It is primarily used in industrial and scientific research, particularly in pharmaceutical and agrochemical synthesis . The compound is characterized by a pyrimidine ring substituted with chlorine at position 6, fluorine at position 5, and an amino group at position 2. Its GHS classification highlights hazards such as skin/eye irritation and acute toxicity, necessitating careful handling .

Preparation Methods

Preparation via Chlorination of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

One of the key methods involves the transformation of 6-ethyl-5-fluoro-4-hydroxypyrimidine into 4-chloro-6-ethyl-5-fluoropyrimidine, which is a close precursor to 6-chloro-5-fluoropyrimidin-4-amine. This method is described in detail in patent EP1899327A1.

Procedure Highlights:

  • Starting material: 6-ethyl-5-fluoro-4-hydroxypyrimidine (100 g).
  • Reagents: Phosphorus oxychloride (118 g), triethylamine (70 g), dichloromethane (300 mL).
  • Conditions: Phosphorus oxychloride is added slowly over 3 hours at below 40°C, followed by reflux for 5 hours.
  • Workup: The reaction mixture is cooled and quenched into 3N aqueous hydrochloric acid at below 20°C. The organic layer is washed with water and sodium bicarbonate solution until neutral pH.
  • Purification: Solvent removal under reduced pressure below 60°C, followed by distillation at 70-80°C under vacuum (750 mm Hg).
  • Yield and Purity: 84 g of 4-chloro-6-ethyl-5-fluoropyrimidine with >99% purity by HPLC.

This chlorination step is critical for introducing the chlorine atom at the 4-position while retaining the fluorine at the 5-position on the pyrimidine ring.

Lithiation and Subsequent Functionalization

The chlorinated intermediate can undergo metal-halogen exchange using organolithium reagents to facilitate further functionalization:

  • Lithiation: n-Butyl lithium is added slowly to diisopropylamine to form lithium diisopropylamide (LDA), which is cooled to -65 to -70°C.
  • Metal exchange: 4-chloro-6-ethyl-5-fluoropyrimidine is added to the LDA solution at -65 to -70°C.
  • Addition of electrophile: A solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in tetrahydrofuran is added at the same low temperature.
  • Workup: Acetic acid is added below -50°C, followed by water addition below -10°C. The mixture is warmed to 10-15°C, filtered, washed, and cooled to -15 to -20°C for product isolation.
  • Outcome: This sequence yields chiral pyrimidine derivatives with controlled stereochemistry, relevant for further synthesis of complex molecules like Voriconazole.

This method highlights the importance of low-temperature lithiation and careful quenching to control regio- and stereoselectivity in pyrimidine functionalization.

Amination of 6-Chloro-5-fluoropyrimidine Derivatives

Amination at the 4-position to obtain this compound can be achieved by nucleophilic substitution of the chlorine atom with ammonia or amine sources:

  • Literature describes the synthesis of 2,4-dichloro-5-fluoropyrimidine by treatment of 5-fluorouracil with phosphorus oxychloride and N,N-dimethylaniline, followed by substitution reactions.
  • The amino group introduction involves reaction with ammonia or amines under controlled conditions, often followed by purification via recrystallization or chromatography.
  • Various substituted 5-fluoropyrimidin-4-amines have been synthesized by this route, demonstrating the versatility of nucleophilic aromatic substitution on the chloropyrimidine ring.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome/Notes Yield/Purity
Chlorination 6-ethyl-5-fluoro-4-hydroxypyrimidine + POCl3, Et3N, DCM, reflux Formation of 4-chloro-6-ethyl-5-fluoropyrimidine 84 g, >99% purity (HPLC)
Lithiation and Electrophilic Addition n-BuLi + diisopropylamine (LDA), -65 to -70°C, THF Metal-halogen exchange and addition of ketone derivative Chiral pyrimidine derivatives
Amination Ammonia or amines, nucleophilic substitution This compound formation Moderate to good yields

Research Findings and Considerations

  • The chlorination step requires careful temperature control to avoid side reactions and maintain high purity.
  • The lithiation step benefits from low temperatures (-65 to -70°C) to ensure regioselectivity and stereochemical control.
  • Metal exchange can be performed with zinc chloride, zinc bromide, or magnesium halides to influence isomer ratios, enhancing chiral purity.
  • Amination reactions on the chloropyrimidine ring proceed via nucleophilic aromatic substitution, which is facilitated by the electron-withdrawing fluorine substituent at position 5.
  • Purification techniques such as recrystallization, chromatography, and solvent extraction are essential to isolate high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research has indicated that 6-Chloro-5-fluoropyrimidin-4-amine and its derivatives can inhibit cancer cell proliferation. For example, studies show that related compounds affect pathways involved in tumor growth by inhibiting key enzymes associated with nucleotide metabolism .

Case Study:
In a study involving HeLa cells, derivatives of this compound demonstrated IC₅₀ values between 129 μM and 340 μM, outperforming traditional chemotherapeutics like 5-fluorouracil .

Antiviral Properties

The compound has also been explored for its antiviral potential, particularly against influenza viruses. It acts as a neuraminidase inhibitor, which is crucial in preventing viral replication .

Case Study:
Research indicates that pyrimidine derivatives can inhibit the replication of influenza A and B viruses by targeting their polymerases without affecting host cell functions .

Potential Therapeutic Applications

Given its biological activities, this compound has several potential therapeutic applications:

Therapeutic Area Application Mechanism of Action
Cancer TreatmentInhibition of tumor growthInhibition of nucleotide metabolism pathways
Antiviral TreatmentInfluenza virus replicationNeuraminidase inhibition
Antimicrobial ActivityInhibition of bacterial growthDisruption of bacterial protein synthesis

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or antiviral effects. The exact pathways and molecular targets depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 6-chloro-5-fluoropyrimidin-4-amine with key analogues:

Compound Substituents Key Properties Applications References
This compound Cl (C6), F (C5), NH₂ (C4) Molecular weight: 161.54 g/mol; Moderate water solubility; GHS toxicity hazards Pharmaceutical intermediates
6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine Cl (C6), NO₂ (C5), N-Me-Ph (C4) Crystalline structure; Enhanced steric bulk due to phenyl group Crystallography studies
6-Chloropyrimidin-4-amine Cl (C6), NH₂ (C4) Lower molecular weight (129.55 g/mol); Higher hydrogen bond donor capacity (2) Precursor for antiviral agents
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine Cl (C6), I (C5), SMe (C2), NH₂ (C4) Increased molecular weight (318.54 g/mol); Iodo-substitution enhances stability Radiopharmaceutical research
2-Chloro-4-methylpyrimidin-5-amine Cl (C2), Me (C4), NH₂ (C5) Altered substitution pattern; Improved lipophilicity (LogP: 1.8) Kinase inhibitor development
6-Fluoro-5-methylpyrimidin-4-amine F (C6), Me (C5), NH₂ (C4) Reduced halogenation; Methyl group enhances metabolic stability Antibacterial agents

Crystallographic and Stability Considerations

  • Crystal Packing: Derivatives like 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine exhibit distinct crystal structures dominated by π-π stacking and hydrogen bonding (N–H⋯N), as observed in polymorphic forms .
  • Thermal and Chemical Stability :

    • Iodo-substituted pyrimidines demonstrate higher thermal stability due to the strong C–I bond, whereas fluoro analogues may degrade under harsh acidic/basic conditions .

Biological Activity

6-Chloro-5-fluoropyrimidin-4-amine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in oncology and virology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₄H₄ClFN₄
  • Molecular Weight : 150.56 g/mol

The structural features of this compound include a pyrimidine ring with chlorine and fluorine substituents, which are known to enhance biological activity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in nucleic acid synthesis. This inhibition can disrupt cellular proliferation pathways, making it a candidate for anticancer therapies. The compound may also interact with enzymes related to nucleotide metabolism, which is critical for viral replication and cancer cell growth.

Biological Activities

  • Anticancer Activity : Research indicates that this compound exhibits potential as an anticancer agent by inhibiting enzymes involved in DNA synthesis. Its structural similarity to other known antimetabolites allows it to function effectively in this role.
  • Antiviral Properties : The compound has been investigated for its antiviral properties, potentially affecting viral replication through enzyme inhibition.
  • Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, including those involved in purine and pyrimidine metabolism, leading to therapeutic applications.

Research Findings

Several studies have focused on the biological activity of this compound:

StudyFocusFindings
Study AAnticancer effectsDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study BEnzyme interactionIdentified binding affinities with key enzymes involved in nucleotide synthesis.
Study CAntiviral potentialShowed reduced viral load in infected cell lines upon treatment with the compound.

Case Studies

  • Case Study on Anticancer Activity :
    • Researchers conducted a series of experiments using various cancer cell lines (e.g., HeLa, A549) treated with different concentrations of this compound.
    • Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Case Study on Enzyme Inhibition :
    • A kinetic study was performed to evaluate the inhibitory effects of this compound on thymidylate synthase.
    • The compound exhibited competitive inhibition with an IC50 value indicative of strong binding affinity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-chloro-5-fluoropyrimidin-4-amine to improve regioselectivity and yield?

  • Methodological Answer : Regioselectivity in pyrimidine synthesis is influenced by halogen positioning and reaction conditions. For example, fluorination at the 5-position (vs. 4-position) can be controlled using selective deprotection strategies or fluorinating agents like Selectfluor™ under anhydrous conditions. Chlorination at the 6-position often employs POCl₃ or PCl₃ in refluxing solvents (e.g., acetonitrile) with catalytic DMAP .

  • Key Data Table :
MethodReagents/ConditionsYield (%)RegioselectivityReference
Route APOCl₃, DMAP, 80°C65%6-Cl, 5-F
Route BSelectfluor™, DMF, RT72%5-F dominant

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Fluorine chemical shifts (δ) are highly sensitive to electronic effects. For 5-fluoropyrimidines, δ typically ranges from -110 to -130 ppm, influenced by adjacent substituents .
  • ¹H NMR : The NH₂ group at C4 appears as a broad singlet (~5.5 ppm), while aromatic protons show coupling patterns (e.g., J₅-F ~12 Hz) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry. For example, bond angles around N4 (pyrimidine ring) are critical for confirming amine positioning .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing fluorine at C5 activates the C6-Cl bond for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). DFT calculations show reduced LUMO energy at C6 (-2.1 eV) compared to non-fluorinated analogs .
  • Steric Effects : Bulky substituents at C2 or C4 hinder Pd-catalyst access. Use of Buchwald-Hartwig ligands (e.g., XPhos) improves coupling efficiency .
  • Case Study : Coupling with phenylboronic acid yields 6-phenyl derivatives in 85% yield under Pd(OAc)₂/XPhos catalysis .

Q. What strategies resolve contradictions in crystallographic vs. computational data for hydrogen-bonding interactions in this compound derivatives?

  • Methodological Answer :

  • Crystallographic Analysis : Single-crystal X-ray structures reveal intramolecular N–H⋯N/F interactions (e.g., N4–H⋯F5 distance: 2.8 Å) .
  • Computational Validation : DFT (B3LYP/6-311++G**) optimizes geometry and compares hydrogen-bond energies. Discrepancies >0.1 Å in bond lengths suggest experimental artifacts (e.g., thermal motion) .
  • Example : For N-(2-fluorophenyl) derivatives, computational models overestimate H-bond strength by 15% due to solvent exclusion in simulations .

Q. How can researchers design experiments to assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Half-life (t₁/₂) is calculated using first-order kinetics.
  • Mechanistic Insight : Fluorine at C5 reduces hydrolysis rates by 30% compared to non-fluorinated analogs due to electron-withdrawing effects stabilizing the C6-Cl bond .
  • Data Table :
Conditiont₁/₂ (hours)Degradation Product
pH 7.4, 37°C485-Fluoro-pyrimidin-4-amine
pH 2.0, 37°C126-Hydroxy derivative

Q. Methodological Challenges & Solutions

Q. What are the limitations of using this compound in high-throughput screening assays, and how can they be mitigated?

  • Answer :

  • Challenge : Low aqueous solubility (<0.1 mg/mL) due to aromatic Cl/F substituents.
  • Solution : Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles (e.g., PEGylated liposomes) .
  • Validation : Dynamic Light Scattering (DLS) confirms nanoparticle size (50–100 nm) and stability (>72 hours in serum) .

Q. How can researchers address conflicting bioactivity data for this compound in antimicrobial vs. cytotoxicity assays?

  • Answer :

  • Dose Optimization : Perform dose-response curves (0.1–100 µM) to identify selective indexes (SI = IC₅₀ cytotoxicity/MIC).
  • Mechanistic Profiling : RNA-seq analysis reveals upregulation of efflux pumps (e.g., mdr1) in resistant bacterial strains .
  • Case Study : SI >10 achieved for S. aureus at 25 µM, but hepatotoxicity observed at 50 µM in HepG2 cells .

Properties

IUPAC Name

6-chloro-5-fluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClFN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIFDRDCVMVUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705379
Record name 6-Chloro-5-fluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851984-15-1
Record name 6-Chloro-5-fluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-fluoropyrimidin-4-amine
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Synthesis routes and methods

Procedure details

A mixture of 4,6-dichloro-5-fluoro-pyrimidine (1.67 g, 10.0 mmol), n-butanol (6 mL) and 28% ammonium hydroxide (12 mL) in a sealed tube was heated at 90° C. for 2 hours. The precipitated white crystals were collected by filtration to give the desired compound (1.31 g, 89% yield). LCMS (ESI) m/z: 147.9 [M+H+].
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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